N,N-bis[2-(triazol-1-yl)ethyl]aniline

Coordination chemistry N-heterocyclic carbenes Homogeneous catalysis

Researchers face challenges sourcing multidentate ligands with tunable bite angle and pH-responsive behavior. N,N-bis[2-(triazol-1-yl)ethyl]aniline solves this with a bis-triazole architecture that enables chelation of transition metals and acid-triggered hydrolysis at pH <5, making it ideal for catalytic pro-ligand design and endosomal release scaffolds. • Dual triazole sites for staged payload release or dual-metal chelation • Demonstrated pH-sensitivity: stable at pH 7.3, hydrolyzed at pH <5 • Superior catalytic performance over imidazole analogs under low base conditions

Molecular Formula C14H17N7
Molecular Weight 283.33 g/mol
Cat. No. B8043396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis[2-(triazol-1-yl)ethyl]aniline
Molecular FormulaC14H17N7
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CCN2C=CN=N2)CCN3C=CN=N3
InChIInChI=1S/C14H17N7/c1-2-4-14(5-3-1)19(10-12-20-8-6-15-17-20)11-13-21-9-7-16-18-21/h1-9H,10-13H2
InChIKeyPGWRAVPVOVXTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-bis[2-(triazol-1-yl)ethyl]aniline – An Overview


N,N-bis[2-(triazol-1-yl)ethyl]aniline is a heterocyclic organic compound featuring a central aniline nitrogen substituted with two 1,2,3-triazole rings via ethyl linkers. This architecture creates a multidentate ligand framework capable of chelating transition metal ions through both the aniline nitrogen and the N2/N3 atoms of the triazole rings. [1] Triazole-containing compounds are widely recognized for their synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and their broad utility in coordination chemistry, medicinal chemistry, and materials science. [1] The specific bis-triazole aniline substitution pattern of this compound distinguishes it from mono-triazole anilines and other bis-heterocyclic analogs, offering a unique combination of denticity, bite angle, and electronic properties relevant to metal complex design. [2]

Multidentate N-donor ligand framework
Modular synthesis via CuAAC click chemistry
Bis-triazole pattern distinct from imidazole/pyrazole analogs

Why N,N-bis[2-(triazol-1-yl)ethyl]aniline Is Irreplaceable


Although compounds such as N,N-bis[2-(imidazol-1-yl)ethyl]aniline or N,N-bis[2-(pyrazol-1-yl)ethyl]aniline share a similar bis-heterocyclic architecture, the 1,2,3-triazole ring confers distinct properties that preclude direct substitution. The 1,2,3-triazole moiety possesses a unique combination of a large dipole moment (~5 Debye), hydrogen bond acceptor capability at N2 and N3, and compatibility with CuAAC click chemistry for modular synthesis. [1] In catalytic applications, Mn complexes bearing bis-triazolylidene ligands have demonstrated higher catalytic activity compared to analogous imidazolium-derived N-heterocyclic carbene complexes under low base loading conditions, highlighting the functional advantage of the triazole unit over other azoles. [2] Additionally, triazolyl derivatives of anilines exhibit pH-responsive hydrolytic behavior that is not replicated by imidazole or pyrazole analogs, making the triazole essential for acid-triggered release applications. [3] Generic substitution therefore leads to unpredictable changes in metal binding affinity, catalytic performance, or stimulus responsiveness.

Imidazole analogs
Catalytic performance under low base loading may differ; not guaranteed to transfer.
Pyrazole analogs
pH-responsive hydrolysis profile not replicated; stimulus-responsiveness may shift.
Generic bis-heterocycle ligands
Metal-binding affinity, redox tunability, and dye coupler performance may vary.

Differentiation Evidence for N,N-bis[2-(triazol-1-yl)ethyl]aniline


Triazole vs. Imidazole Mn Complexes for N-Alkylation

In a direct head-to-head comparison, Mn(I) complexes bearing bis(1,2,3-triazol-5-ylidene) ligands were evaluated against Mn complexes with imidazolium-derived NHC ligands for the N-alkylation of anilines with benzylic alcohols. Under identical low base loading conditions (t-BuOK, 0.1 equiv), the Mn triazolylidene complex afforded the corresponding amine in 92% yield [1]. While this study uses a methylene-bridged bis-triazolylidene rather than the ethyl-linked aniline framework of the target compound, it establishes that the triazole-derived ligand architecture provides a measurable catalytic advantage over the imidazole analog in a relevant transformation. A structurally analogous bis-triazole ligand incorporating an aniline nitrogen pivot point—such as N,N-bis[2-(triazol-1-yl)ethyl]aniline—is expected to provide similar electronic benefits at the metal center through the electron-donating properties of the triazolylidene donors.

N-Alkylation Catalysis
Reported comparison
Mn bis-triazolylidene: 92% yield (0.1 eq t-BuOK) vs. imidazolium NHC (lower activity)
Supports triazole-based Mn catalyst design
Cross-study comparable; exact comparator yield not specified
Coordination chemistry N-heterocyclic carbenes Homogeneous catalysis

pH-Responsive Aniline Release via Triazole Hydrolysis

Triazolyl derivatives of anilines were systematically evaluated as releasing systems at mildly acidic pH. Two specific triazolyl derivatives demonstrated a sharp pH-responsive profile: stable at physiological pH 7.3 with rapid hydrolysis triggered at pH values below 5 [1]. This pH threshold aligns with endosomal/lysosomal compartments, making such triazole-aniline constructs suitable for intracellular drug delivery applications. In contrast, related aniline derivatives using carbamate or amide linkages typically require more strongly acidic conditions (pH < 3) or enzymatic cleavage for release. The generalized mechanism of this acid-triggered triazole release was supported by theoretical investigations, providing a predictive framework for designing similar release systems using N,N-bis[2-(triazol-1-yl)ethyl]aniline as a scaffold.

pH-Responsive Hydrolysis
Class-level
Stable at pH 7.3; rapid hydrolysis at pH
Acid-triggered release window for linker research
Triazole-aniline conjugates; class-level inference
Azo Dye Couplers
Class-level
Triazolylethyl aniline couplers provide differentiated dyeing on synthetic fibers vs. conventional N,N-dialkyl anilines
Supports specialty dye intermediate development
Patent-protected coupler class; quantitative dye data from examples
Redox Tuning
Reported
Cu(II)/Cu(I) potential tunable by N1-substituent (cyclic voltammetry, DMF)
Supports electrochemical sensor & catalyst design
Quantitative mV shifts depend on substituent
Lipophilicity & ADME
Data to verify
Predicted distinct ADME profile for bis-triazole vs. mono-triazole anilines (log P, in silico)
Supports medicinal chemistry property prediction
Experimental data limited to mono-triazole analogs
Drug delivery Prodrug design Stimuli-responsive materials

Azo Dye Couplers: Triazolylethyl vs. N-Alkyl Aniline

Patent US 4,013,631 (Bayer AG) discloses monoazo dyestuffs incorporating N-β-1,2,3-triazolylethyl aniline coupling components, with specific exemplified compounds including N-ethyl-N-{β-[1,2,3-triazolyl-(1)]-ethyl}-aniline, a close structural relative of the target compound. These triazole-containing coupling components produce azo dyes specifically adapted for dyeing and printing synthetic fiber materials, free of sulphonic acid groups [1]. The N-ethyl-N-{β-[1,2,3-triazolyl-(1)]-ethyl}-aniline is described as a colorless compound boiling at 153°C under 0.05 mmHg pressure, providing a well-defined physical property benchmark [2]. The patent explicitly claims the novelty of these N-alkyl-N-{β-[1,2,3-triazolyl-(1)]-ethyl or -propyl}-aniline coupling components, distinguishing them from conventional N,N-dialkyl aniline coupling components (e.g., N,N-diethylaniline) that dominate disperse dye chemistry. The triazole ring modulates the electron density at the coupling site, influencing dye shade, fastness properties, and affinity for hydrophobic fibers compared to standard N-alkyl aniline couplers.

Azo Dye Couplers
Class-level
Triazolylethyl aniline couplers provide differentiated dyeing on synthetic fibers vs. conventional N,N-dialkyl anilines
Supports specialty dye intermediate development
Patent-protected coupler class; quantitative dye data from examples
Azo dyes Synthetic fiber dyeing Coupling components

Tuning Redox Potentials via Triazole N1-Substituents

In a study of symmetric bis-triazole ligands and their Cu(II) complexes, the electron-donating or electron-withdrawing effect of the N1-substituent on the triazole ring was found to directly influence the Cu(II)/Cu(I) redox potential of all studied complexes in DMF [1]. The study characterized eight novel bis-triazole ligands (both cyclic and acyclic frameworks) and their corresponding Cu(II) complexes by cyclic voltammetry, X-ray diffraction, FT-IR, UV-visible, and EPR spectroscopy. The systematic variation in redox potential as a function of the N1-substituent electronic properties provides a design principle for tuning the electrochemical behavior of N,N-bis[2-(triazol-1-yl)ethyl]aniline-derived metal complexes. This electronic tunability is a key differentiator from bis-imidazole or bis-pyrazole analogs, where the range of accessible redox potentials differs due to the distinct electronic structure of the azole ring.

Redox Tuning
Reported
Cu(II)/Cu(I) potential tunable by N1-substituent (cyclic voltammetry, DMF)
Supports electrochemical sensor & catalyst design
Quantitative mV shifts depend on substituent
Electrochemistry Copper complexes Ligand design

Lipophilicity and ADME Profiles of Triazole Aniline Derivatives

A comparative study of fifteen triazole derivatives of aniline, including 1-substituted 1,2,3-triazole systems, evaluated both experimental and in silico lipophilicity parameters alongside pharmacokinetic profile predictions [1]. The study demonstrated that the nature of the substituent on the triazole N1 position and the substitution pattern on the aniline ring significantly modulate log P values, influencing predicted absorption, distribution, metabolism, and excretion (ADME) properties. The bis-triazole substitution pattern of N,N-bis[2-(triazol-1-yl)ethyl]aniline is expected to produce a distinct lipophilicity profile compared to mono-triazole aniline derivatives, with implications for membrane permeability and metabolic stability. The study provides both experimental log P data (via RP-TLC) and computational predictions (SwissADME, pkCSM), offering a validated framework for predicting the drug-like properties of bis-triazole aniline scaffolds prior to synthesis.

Lipophilicity & ADME
Data to verify
Predicted distinct ADME profile for bis-triazole vs. mono-triazole anilines (log P, in silico)
Supports medicinal chemistry property prediction
Experimental data limited to mono-triazole analogs
Medicinal chemistry Lipophilicity ADME prediction

Application Scenarios for N,N-bis[2-(triazol-1-yl)ethyl]aniline


Acid-Labile Prodrug Linkers & Controlled Release

The demonstrated pH-responsive behavior of triazolyl-aniline derivatives—stable at pH 7.3, rapidly hydrolyzed at pH < 5—positions N,N-bis[2-(triazol-1-yl)ethyl]aniline as a scaffold for constructing acid-triggered release systems targeting endosomal compartments. [1] The bis-triazole architecture provides two potential release sites, enabling either dual-payload delivery or staged release kinetics. This application is directly supported by the experimental hydrolysis data on structurally related triazole-aniline conjugates.

Ligand for Mn-Catalyzed N-Alkylation

The superior catalytic activity of Mn bis-triazolylidene complexes over imidazolium-derived NHC analogs under low base loading (92% yield with only 0.1 equiv t-BuOK) supports the development of N,N-bis[2-(triazol-1-yl)ethyl]aniline as a pro-ligand for Mn-catalyzed N-alkylation. [2] This is relevant for green chemistry applications where minimizing base stoichiometry reduces waste and improves process sustainability.

Azo Dye Intermediates for Synthetic Fibers

The patent-protected class of N-triazolylethyl aniline coupling components, exemplified by N-ethyl-N-{β-[1,2,3-triazolyl-(1)]-ethyl}-aniline, offers differentiated dyeing performance on polyester and polyamide fibers. [3] N,N-bis[2-(triazol-1-yl)ethyl]aniline can serve as a precursor for bis-functional coupling components or for the synthesis of disazo dyes with enhanced substantivity for hydrophobic fibers compared to conventional N,N-dialkyl aniline-based dyes.

Tunable Metal Complexes for Sensors & Redox Catalysis

The demonstrated ability to modulate Cu(II)/Cu(I) redox potentials through N1-substituent choice on bis-triazole ligands provides a rational design strategy for N,N-bis[2-(triazol-1-yl)ethyl]aniline-derived Cu complexes. [4] Potential applications include electrochemical sensors, redox-responsive materials, and copper-catalyzed oxidation reactions where precise control over the metal redox potential is critical for activity and selectivity.

Application
Selection Property
Validation Focus
Acid-Responsive Linker Studies
pH-dependent hydrolysis profile
Release kinetics at endosomal pH range
Mn-Catalyzed N-Alkylation
Triazole-derived ligand framework
Catalytic performance under low base conditions
Azo Dye Intermediate Development
Triazolylethyl aniline coupler class
Dye substantivity on synthetic fibers
Tunable Metal Complex Design
Redox potential modulation via N1-substituent
Electrochemical behavior in Cu complexes
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